![molecular formula C24H26N4O4 B14956321 6-(2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B14956321.png)
6-(2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
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Overview
Description
6-(2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Substitution with Methoxyphenyl Groups:
Attachment of Piperazino Group: The piperazino group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer effects.
Biological Research: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets in the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-(2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone: shares structural similarities with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C24H26N4O4/c1-31-19-7-5-6-18(16-19)26-12-14-27(15-13-26)24(30)17-28-23(29)11-10-21(25-28)20-8-3-4-9-22(20)32-2/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
OTXUKGARATZBJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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